
pan-KRAS-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pan-KRAS-IN-10 is a compound designed to inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . KRAS mutations are found in a significant percentage of human tumors, making it a critical target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-10 involves multiple steps, including the formation of key intermediates through various organic reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. general methods involve the use of small molecule inhibitors that target the KRAS protein .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the consistent production of high-purity compounds necessary for clinical applications .
化学反应分析
Types of Reactions
Pan-KRAS-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound, this compound. These intermediates are crucial for the compound’s efficacy and stability .
科学研究应用
Pan-KRAS-IN-10 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS protein interactions and signaling pathways.
Biology: Helps in understanding the role of KRAS in cell proliferation and survival.
Medicine: Investigated for its potential as a therapeutic agent in treating KRAS-driven cancers.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
作用机制
Pan-KRAS-IN-10 exerts its effects by binding to the KRAS protein, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the KRAS protein from promoting cell growth and survival, thereby reducing tumor proliferation . The compound targets multiple steps in the KRAS activation cycle, including nucleotide exchange and effector binding .
相似化合物的比较
Similar Compounds
Sotorasib: Targets the KRAS G12C mutation specifically.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
BI-2852: A pan-KRAS inhibitor that targets multiple KRAS isoforms
Uniqueness
Pan-KRAS-IN-10 is unique in its ability to inhibit a broader spectrum of KRAS mutations compared to compounds like sotorasib and adagrasib, which are more mutation-specific . This broad-spectrum inhibition makes this compound a versatile tool in cancer therapy .
属性
分子式 |
C45H57N7O5S |
|---|---|
分子量 |
808.0 g/mol |
IUPAC 名称 |
(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1 |
InChI 键 |
GKQWLLRSRMMAGU-BGVZMYBHSA-N |
手性 SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C |
规范 SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)
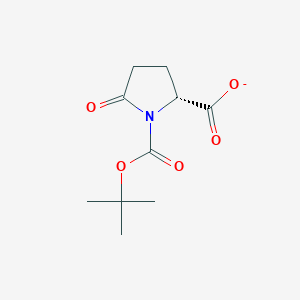
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12361106.png)

![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)
![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
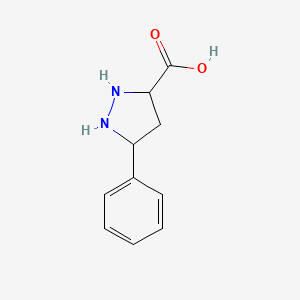
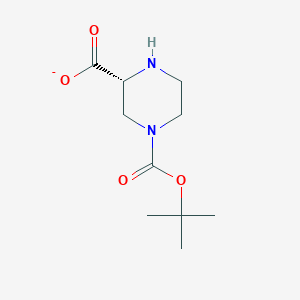
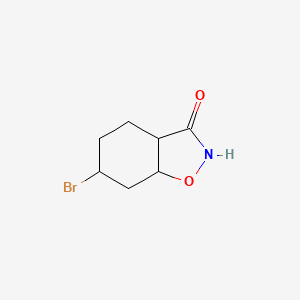
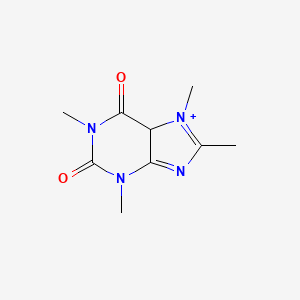
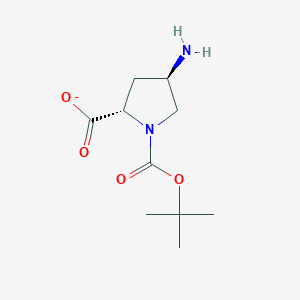
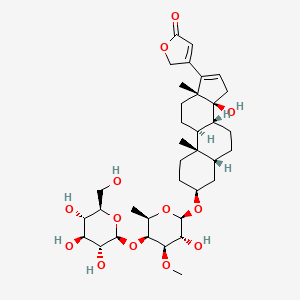

![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)
